Cas no 148404-60-8 (a-L-Talopyranoside, 3-aminopropylO-6-deoxy-4-O-methyl-a-L-mannopyranosyl-(1®4)-O-6-deoxy-2-O-methyl-a-L-galactopyranosyl-(1®3)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-6-deoxy-)

a-L-Talopyranoside, 3-aminopropylO-6-deoxy-4-O-methyl-a-L-mannopyranosyl-(1®4)-O-6-deoxy-2-O-methyl-a-L-galactopyranosyl-(1®3)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-6-deoxy- structure
148404-60-8 structure
Nome do Produto:a-L-Talopyranoside, 3-aminopropylO-6-deoxy-4-O-methyl-a-L-mannopyranosyl-(1®4)-O-6-deoxy-2-O-methyl-a-L-galactopyranosyl-(1®3)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-6-deoxy-
N.o CAS:148404-60-8
MF:C29H53NO17
MW:687.72763133049
CID:140446
PubChem ID:192399

a-L-Talopyranoside, 3-aminopropylO-6-deoxy-4-O-methyl-a-L-mannopyranosyl-(1®4)-O-6-deoxy-2-O-methyl-a-L-galactopyranosyl-(1®3)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-6-deoxy- Propriedades químicas e físicas

Nomes e Identificadores

    • 3)-O-6-deoxy-a-L-mannopyranosyl-(1&reg
    • 3-Aminopropyl 6-deoxy-2-O-(3-O-(2-O-methyl-(4-O-methylrhamnopyranosyl)fucopyranosyl)rhamnopyranosyl)talopyranoside
    • 3-aminopropyl 6-deoxy-4-O-methyl-alpha-L-mannopyranosyl-(1->4)-6-deoxy-2-O-methyl-alpha-L-galactopyranosyl-(1->3)-6-deoxy-alpha-L-mannopyranosyl-(1->2)-6-deoxy-alpha-L-talopyranoside
    • 3NP-Mmrfrt
    • 4)-O-6-deoxy-2-O-methyl-a-L-galactopyranosyl-(1&reg
    • 3-Aminopropyl 6-deoxy-4-O-methylhexopyranosyl-(1->4)-6-deoxy-2-O-methylhexopyranosyl-(1->3)-6-deoxyhexopyranosyl-(1->2)-6-deoxyhexopyranoside
    • (2S,3S,4R,5R,6R)-6-(3-aminopropoxy)-5-[(2S,3R,4R,5S,6S)-4-[(2S,3S,4R,5S,6S)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-3-methoxy-6-methyloxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-methyloxane-3,4-diol
    • 3-aminopropyl 6-deoxy-2-O-(3-O-(2-O-methyl-(4-O-methylrhamnopyranosyl)fucopyranosyl)rhamnopyranosyl)
    • 148404-60-8
    • DTXSID60933401
    • a-L-Talopyranoside, 3-aminopropylO-6-deoxy-4-O-methyl-a-L-mannopyranosyl-(1®4)-O-6-deoxy-2-O-methyl-a-L-galactopyranosyl-(1®3)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-6-deoxy-
    • Inchi: InChI=1S/C4H8N2O4/c5-3(4(7)8)1-2-6(9)10/h3H,1-2,5H2,(H,7,8)/t3-/m0/s1
    • Chave InChI: YCCLEMIPIFWUCM-VKHMYHEASA-N
    • SMILES: O=[N+](CC[C@@H](C(=O)O)N)[O-]

Propriedades Computadas

  • Massa Exacta: 687.331
  • Massa monoisotópica: 687.331
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 8
  • Contagem de aceitadores de ligações de hidrogénio: 18
  • Contagem de Átomos Pesados: 47
  • Contagem de Ligações Rotativas: 12
  • Complexidade: 954
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 20
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: -4.3
  • Superfície polar topológica: 260Ų

Propriedades Experimentais

  • Densidade: 1.42
  • Ponto de ebulição: 875.8°Cat760mmHg
  • Ponto de Flash: 483.5°C
  • Índice de Refracção: 1.573

a-L-Talopyranoside, 3-aminopropylO-6-deoxy-4-O-methyl-a-L-mannopyranosyl-(1®4)-O-6-deoxy-2-O-methyl-a-L-galactopyranosyl-(1®3)-O-6-deoxy-a-L-mannopyranosyl-(1®2)-6-deoxy- Literatura Relacionada

Fornecedores recomendados
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
Taian Jiayue Biochemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taian Jiayue Biochemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.